

Unveiling Nanangenine B: A Technical Guide to its Natural Source and Isolation

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Compound of Interest

Compound Name: *Nanangenine B*

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Introduction

Nanangenine B, a drimane sesquiterpenoid, has been identified as a secondary metabolite from a novel species of fungus. This technical guide provides a comprehensive overview of its natural origin and a detailed methodology for its isolation and characterization, consolidating available data for researchers in natural product chemistry and drug discovery.

Natural Source

Nanangenine B is produced by *Aspergillus nanangensis*, a novel fungal species discovered in the South Burnett region of Queensland, Australia.^[1] This fungus is unique in that its secondary metabolite profile is dominated by terpenoids, with **Nanangenine B** being a prominent member of the "nanangenine" family of drimane sesquiterpenoids produced by this organism.^[1]

Physicochemical Properties of Nanangenine B

A summary of the key physicochemical data for **Nanangenine B** is presented in Table 1.

Property	Value	Reference
Molecular Formula	C ₂₁ H ₃₂ O ₆	[1]
Molecular Weight	380.48 g/mol	Calculated
Appearance	White powder	[1]
Optical Rotation ([α] _D ²⁰)	-226 (c 0.06, MeOH)	[1]
Mass Spectrometry (HR-ESI-MS)	[M+Na] ⁺ m/z 403.2091 (calcd. for C ₂₁ H ₃₂ NaO ₆ ⁺ , 403.2091)	[1]

Experimental Protocols

The isolation of **Nanangenine B** from *Aspergillus nanangensis* involves a multi-step process encompassing fungal cultivation, extraction, and chromatographic purification.

Fungal Cultivation

Aspergillus nanangensis is cultivated on a solid substrate to promote the production of secondary metabolites.

- Culture Medium: A solid medium of jasmine rice and pearl barley is utilized.[1]
- Incubation: The fungus is cultivated on the grain substrate for 21 days, allowing for confluent mycelial growth.[1]

Extraction of Secondary Metabolites

A solvent extraction and partitioning process is employed to isolate the crude mixture of nanangenines.

- Initial Extraction: The fungal culture on the grain substrate is extracted with acetone.[1]
- Solvent Partitioning: The aqueous residue from the acetone extract is partitioned with ethyl acetate (EtOAc).[1]
- Defatting: The resulting EtOAc extract is defatted with hexane to remove non-polar lipid components.[1]

Chromatographic Purification of Nanangenine B

The final purification of **Nanangenine B** from the crude extract is achieved through high-performance liquid chromatography (HPLC).

- Technique: Reversed-phase preparative High-Performance Liquid Chromatography (RP-HPLC) is used for the fractionation of the crude extract.[\[1\]](#)

Spectroscopic Data for Structural Elucidation

The structure of **Nanangenine B** was determined using a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Mass Spectrometry

High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) confirmed the molecular formula of **Nanangenine B** as $C_{21}H_{32}O_6$.[\[1\]](#)

Nuclear Magnetic Resonance (NMR) Spectroscopy

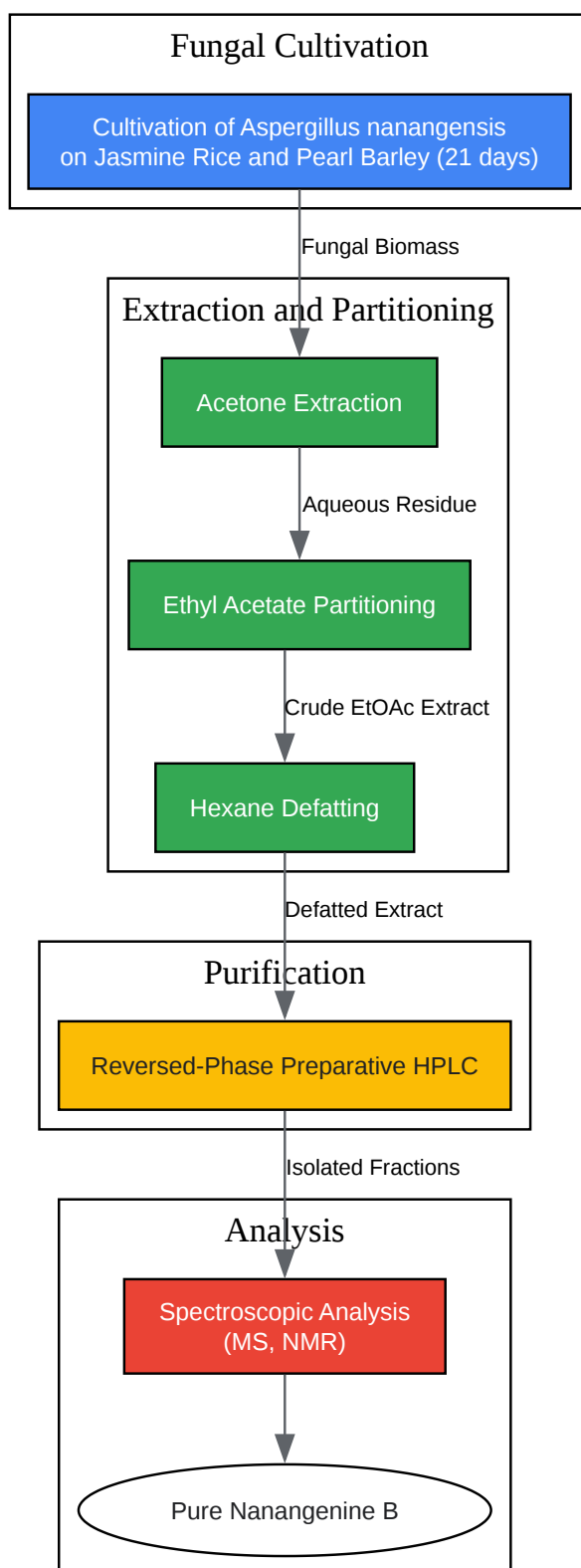
Detailed 1D and 2D NMR data are essential for the complete structural assignment of **Nanangenine B**. The following table summarizes the key NMR data.

Position	¹³ C Chemical Shift (δC)	¹ H Chemical Shift (δH, multiplicity, J in Hz)
1	38.6	1.35 (m), 1.65 (m)
2	18.2	1.55 (m)
3	41.8	1.45 (m)
4	33.4	-
5	54.1	1.20 (m)
6	73.5	5.47 (d, J=3.0)
7	134.1	5.85 (s)
8	139.2	-
9	59.3	2.15 (d, J=10.0)
10	38.9	-
11	170.1	-
12	100.1	4.80 (s), 4.95 (s)
13	21.2	1.05 (s)
14	28.1	0.90 (s)
15	16.2	0.85 (d, J=7.0)
1'	173.2	-
2'	34.5	2.20 (t, J=7.5)
3'	24.8	1.60 (m)
4'	31.5	1.30 (m)
5'	22.5	1.30 (m)
6'	14.0	0.90 (t, J=7.0)

Note: The complete and detailed 2D NMR correlations (COSY, HSQC, HMBC) are crucial for unambiguous assignment and can be found in the supplementary information of the primary literature.

Experimental Workflow

The following diagram illustrates the key stages in the isolation of **Nanangenine B**.



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Caption: Workflow for the isolation of **Nanangenine B**.

Signaling Pathways

The user request for signaling pathways is not applicable to the topic of natural source and isolation of a secondary metabolite. Research on the biological activity and potential molecular targets of **Nanangenine B** would be required to investigate its effects on cellular signaling pathways.

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References

- 1. BJOC - Nanangenines: drimane sesquiterpenoids as the dominant metabolite cohort of a novel Australian fungus, *Aspergillus nanangensis* [beilstein-journals.org]
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